5-Methyl-N-phenylisoxazole-4-sulfonamide
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Overview
Description
5-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The sulfonamide group in this compound adds to its significance, as sulfonamides are well-known for their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-sulfonamide can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivatives. Another method involves the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are scalable and can be carried out under moderate reaction conditions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted isoxazole derivatives .
Scientific Research Applications
5-Methyl-N-phenylisoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating bacterial infections and cancer.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-N-phenylisoxazole-4-sulfonamide include:
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also have antimicrobial properties.
Isoxazoles: Such as 3,5-disubstituted isoxazoles, which have similar heterocyclic structures.
Uniqueness
What sets this compound apart is its unique combination of the isoxazole and sulfonamide groups, which endows it with a distinct set of biological activities and therapeutic potential .
Biological Activity
5-Methyl-N-phenylisoxazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C10H10N2O2S |
Molecular Weight | 218.26 g/mol |
IUPAC Name | This compound |
SMILES | CC1=CC(=NOC1=C2C=CC=CC2=N)S(=O)(=O)N |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial enzymes critical for cell wall synthesis, which is a common target for sulfonamide derivatives .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory response. In vitro assays showed that this compound could reduce prostaglandin E2 production, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Receptor Interaction : The isoxazole ring may facilitate binding to various receptors involved in inflammatory pathways, enhancing its therapeutic profile against inflammatory conditions.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on derivatives of this compound. Modifications to the phenyl and isoxazole rings have been shown to significantly impact biological activity:
- Substituents on the Phenyl Ring : Introduction of electron-withdrawing groups enhances antimicrobial activity.
- Alterations in the Sulfonamide Group : Variations in the sulfonamide moiety can modulate anti-inflammatory effects, with certain modifications leading to improved selectivity for COX-2 over COX-1 .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains. The results indicated an IC50 value of approximately 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Evaluation of Anti-inflammatory Activity
Another investigation focused on the compound's anti-inflammatory properties using a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, suggesting its efficacy in managing inflammatory diseases .
Properties
Molecular Formula |
C10H10N2O3S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
FBOHFMUZBGXIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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